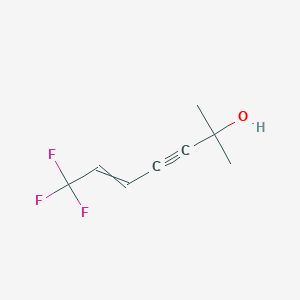![molecular formula C15H17NO B14176310 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 909867-73-8](/img/structure/B14176310.png)
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridones This compound is characterized by a pyridinone ring substituted with a 2,6-dimethylphenylmethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the reaction of 2,6-dimethylbenzyl chloride with 2-methyl-4-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones with various functional groups.
Aplicaciones Científicas De Investigación
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenylpyridinone: Similar structure but lacks the methyl group on the pyridinone ring.
2-Methyl-4-pyridone: Lacks the 2,6-dimethylphenylmethyl group.
2,6-Dimethylbenzyl chloride: Precursor used in the synthesis of the compound.
Uniqueness
3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to the presence of both the 2,6-dimethylphenylmethyl group and the methyl group on the pyridinone ring. This unique combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
909867-73-8 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
3-[(2,6-dimethylphenyl)methyl]-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C15H17NO/c1-10-5-4-6-11(2)13(10)9-14-12(3)16-8-7-15(14)17/h4-8H,9H2,1-3H3,(H,16,17) |
Clave InChI |
BLLDRRYCJUMXMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CC2=C(NC=CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


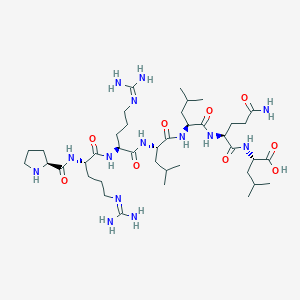
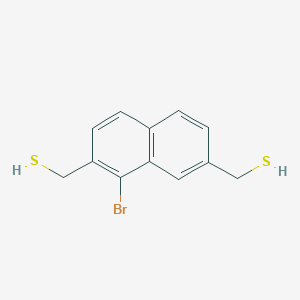
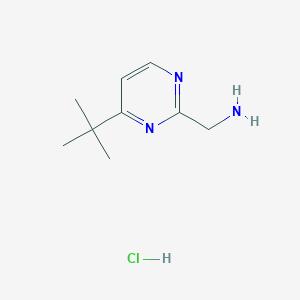
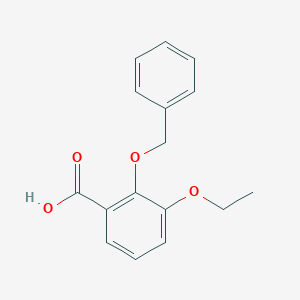
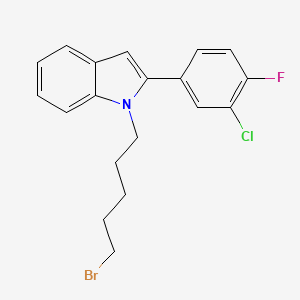

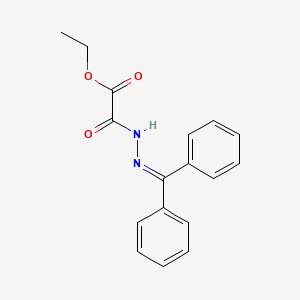
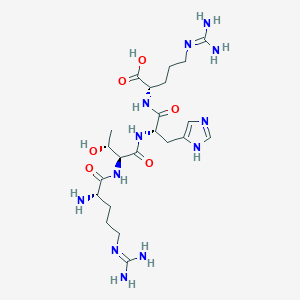
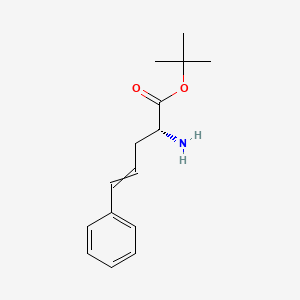
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
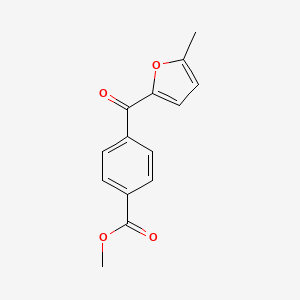
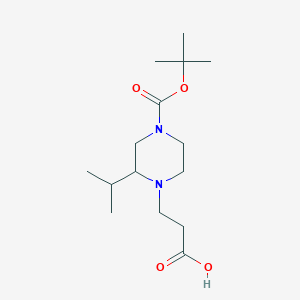
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
